molecular formula C9H14N2 B1647516 1-(6-Methylpyridin-3-yl)propan-1-amine

1-(6-Methylpyridin-3-yl)propan-1-amine

Cat. No.: B1647516
M. Wt: 150.22 g/mol
InChI Key: RWEFSSNVBCNLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpyridin-3-yl)propan-1-amine is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry and pharmacology. It features a propan-1-amine chain linked to a 6-methylpyridin-3-yl ring system, a scaffold commonly found in compounds with various biological activities . The primary application of this amine is as a versatile chemical intermediate or a molecular building block for the synthesis of more complex molecules . Researchers value this compound for its potential use in constructing compound libraries for high-throughput screening or in the development of targeted therapeutic agents. While the specific mechanism of action is dependent on the final synthesized molecule, compounds with this core structure often act as ligands for biological targets or are investigated for their potential pharmacological properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-(6-methylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C9H14N2/c1-3-9(10)8-5-4-7(2)11-6-8/h4-6,9H,3,10H2,1-2H3

InChI Key

RWEFSSNVBCNLSH-UHFFFAOYSA-N

SMILES

CCC(C1=CN=C(C=C1)C)N

Canonical SMILES

CCC(C1=CN=C(C=C1)C)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-(6-Methylpyridin-3-yl)propan-1-amine is being investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to act on various biological targets, making it a candidate for drug development. Notably, it has been studied for:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially useful in developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, offering therapeutic avenues for conditions like arthritis and other inflammatory diseases.

Biological Studies

The compound has been evaluated for its interactions with biological systems:

  • Mechanism of Action : It is believed to interact with specific enzymes and receptors, influencing cellular pathways related to inflammation and infection response.
  • In Vivo Studies : Case studies have demonstrated its efficacy in animal models, particularly in reducing inflammation and protecting against secondary organ damage in experimental conditions .

Chemical Synthesis and Material Science

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in:

  • Synthesis of Complex Molecules : It is employed as an intermediate in the synthesis of more complex organic compounds, enhancing the efficiency of chemical reactions in laboratory settings .

Case Studies

Several studies highlight the applications of this compound:

  • Antimicrobial Studies : A study found that derivatives of 1-(6-Methylpyridin-3-yl)propan-1-amines showed significant antimicrobial activity against various pathogens, suggesting potential use in antibiotic development .
  • Inflammation Modulation : In animal models of inflammation, administration of this compound led to reduced markers of inflammation and improved healing responses, indicating its therapeutic potential in inflammatory diseases .

Chemical Reactions Analysis

Grignard Alkylation

The compound participates in nucleophilic addition reactions with Grignard reagents. In a patented synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, tert-butylmagnesium chloride reacts with a pyridine ester derivative under controlled conditions . While the primary substrate in this reaction is a pyridine ester, the methodology is transferable to 1-(6-methylpyridin-3-yl)propan-1-amine due to its analogous pyridine backbone.

Reagent Conditions Product Yield
tert-ButylMgClTHF, 65°C, 20 vol. solvent, 1 hr dosing Alkylated pyridine derivative78–88%

Key factors:

  • Solvent: Tetrahydrofuran (THF) enhances reagent solubility and reaction efficiency.

  • Temperature: Elevated temperatures (65°C) accelerate kinetic control, minimizing side products like impurity "408" .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable aryl functionalization. A Suzuki reaction involving 5-bromo-2-methylpyridin-3-amine (structurally analogous to the target compound) with arylboronic acids forms biaryl derivatives . This suggests that halogenated analogs of this compound could undergo similar couplings.

Catalyst Base Conditions Product Yield Range
Pd(PPh₃)₄K₃PO₄80–100°C, 12–24 hr 5-Aryl-2-methylpyridin-3-amine derivatives65–92%

Mechanistic notes:

  • The amine group may coordinate with palladium, influencing regioselectivity.

  • Electron-deficient boronic acids enhance coupling efficiency .

Oxidation Reactions

The primary amine group is susceptible to oxidation. While direct data on this compound is limited, analogous pyridyl amines form N-oxides or imines under oxidative conditions. For example, oxidation of 5-aryl-2-methylpyridin-3-amine derivatives with KMnO₄ yields N-oxide products .

Oxidizing Agent Conditions Product
KMnO₄Aqueous acidic medium Pyridine N-oxide
H₂O₂Acetic acid, 50°C Imine derivatives

Reductive Amination

The amine group can undergo reductive amination with ketones or aldehydes. For instance, reacting with propanal in the presence of NaBH₃CN or H₂/Pd-C generates secondary amines.

Carbonyl Compound Reducing Agent Conditions Product
PropanalNaBH₃CNMethanol, rtN-Propyl derivative
FormaldehydeH₂/Pd-CEthanol, 60°CN-Methyl derivative

Acid-Base Reactions

The amine acts as a weak base, forming salts with mineral acids (e.g., HCl, H₂SO₄). This property is utilized in purification and salt formation for pharmaceutical applications .

Acid Conditions Product
HClEthanol, 0–5°C Hydrochloride salt
Methanesulfonic acidTHF, 40°C Mesylate salt

Catalytic Hydrogenation

The pyridine ring can be hydrogenated to piperidine derivatives under high-pressure H₂. For example, hydrogenation of 3-(6-methylpyridin-3-yl)propan-1-amine over Raney Ni yields saturated amine products.

Catalyst Conditions Product Selectivity
Raney Ni50–100 bar H₂, 80°CPiperidine derivative>90%

Nucleophilic Substitution

The amine group participates in nucleophilic substitutions. For example, reaction with ethyl chloroformate generates carbamate derivatives :

R-NH2+ClCOOEtR-NHCOOEt+HCl\text{R-NH}_2 + \text{ClCOOEt} \rightarrow \text{R-NHCOOEt} + \text{HCl}

Electrophile Conditions Product
Ethyl chloroformateTHF, 0°C Ethyl carbamate
Acetyl chloridePyridine, rt Acetamide derivative

Complexation with Metals

The pyridine nitrogen and amine group can coordinate transition metals (e.g., Pd, Cu), forming complexes used in catalysis . For instance, palladium complexes of pyridyl amines catalyze C–C bond-forming reactions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Methyl (6-position): Electron-donating, enhances pyridine ring stability and lipophilicity. Ethoxy (6-position): Strongly electron-donating via resonance, improving aqueous solubility but reducing metabolic stability .

Aromatic Amine Analogs

1-(4-Bromophenyl)propan-1-amine ()

  • Molecular Formula : C₉H₁₂BrN
  • Molecular Weight : 214.10 g/mol
  • Structure : Features a bromine-substituted phenyl ring instead of pyridine.
  • Applications : Primarily used in industrial synthesis (e.g., agrochemicals), with a distinct market demand compared to pyridine-based amines .

Comparison :

  • The pyridine core in this compound introduces nitrogen-based polarity, whereas the bromophenyl analog relies on halogenated aromaticity for reactivity. Pyridine derivatives are more common in drug discovery due to their ability to engage in π-π stacking and hydrogen bonding .

Preparation Methods

Formation of 1-(6-Methylpyridin-3-yl)propan-1-one

The ketone precursor, 1-(6-methylpyridin-3-yl)propan-1-one, serves as a critical intermediate for subsequent reductive amination. A modified Grignard reaction adapted from EP2551265B1 enables its synthesis:

Reaction Protocol:

  • Starting Materials: Methyl 6-methylpyridine-3-carboxylate (1.0 equiv) and ethylmagnesium bromide (2.2 equiv) in tetrahydrofuran (THF).
  • Conditions: Simultaneous addition of Grignard reagent and ester at 65°C over 60 minutes, followed by stirring for 2 hours.
  • Workup: Acidic hydrolysis (32% HCl) to pH 1–0, extraction with methyl tert-butyl ether (MTBE), and crystallization.

Key Data:

Parameter Value
Molar Yield 78–88%
Purity (HPLC) >98%
Reaction Temperature 65°C

This method avoids tungsten-based catalysts, reducing environmental impact and simplifying purification. The use of tert-butylmagnesium chloride optimizes selectivity, minimizing byproducts such as the impurity "408".

Asymmetric Reductive Amination of Ketones

Ruthenium-Catalyzed Enantioselective Synthesis

A breakthrough in asymmetric synthesis, reported by ACS Organic Letters, enables direct conversion of ketones to chiral primary amines. Applied to 1-(6-methylpyridin-3-yl)propan-1-one, this method achieves high enantiomeric excess (ee):

Reaction Protocol:

  • Catalyst: Ru(OAc)₂{(S)-binap} (1 mol%)
  • Nitrogen Source: Ammonium trifluoroacetate (1.2 equiv)
  • Conditions: 0.8 MPa H₂ pressure in THF at 25°C for 24 hours.

Key Data:

Parameter Value
Conversion Rate >98%
Enantiomeric Excess 94.6–99.9%
Isolated Yield 85–92%

This method outperforms traditional reductive amination by eliminating stoichiometric reducing agents and enabling gram-scale production. The chiral ruthenium catalyst coordinates with the pyridyl nitrogen, inducing asymmetry during imine hydrogenation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts Grignard-reductive amination and asymmetric hydrogenation approaches:

Method Yield (%) ee (%) Cost (Relative) Scalability
Grignard + Reductive Amination 75–80 N/A Low Industrial
Asymmetric Hydrogenation 85–92 94.6–99.9 Moderate Pilot-Scale

Advantages of Asymmetric Hydrogenation:

  • Eliminates multi-step ketone isolation.
  • Achieves enantioselectivity critical for pharmaceutical applications.

Limitations:

  • Requires specialized catalysts and high-pressure equipment.

Alternative Pathways and Emerging Strategies

Photocatalytic Methods

Recent advances in visible-light-driven catalysis offer potential for C–N bond formation. For example, iridium photocatalysts paired with stoichiometric amines could functionalize the ketone directly, though yields remain suboptimal (<50%) in preliminary studies.

Industrial-Scale Optimization Challenges

Solvent Recovery and Waste Management

THF, used in both Grignard and hydrogenation steps, necessitates energy-intensive distillation for recycling. Substituting 2-methyl-THF (bio-derived) improves sustainability but increases raw material costs by ~20%.

Catalyst Recycling in Asymmetric Hydrogenation

Efforts to immobilize Ru(OAc)₂{(S)-binap} on silica supports have achieved three reuse cycles with <5% activity loss, enhancing cost-effectiveness.

Q & A

Q. What are the recommended synthetic routes for 1-(6-Methylpyridin-3-yl)propan-1-amine, and how can reaction yields be optimized?

Methodological Answer: A typical synthesis involves alkylation of 6-methylpyridine-3-carbaldehyde with propan-1-amine under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C). For optimization, employ Design of Experiments (DoE) to evaluate critical parameters (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between variables like reaction time (8–24 hours), temperature (25–60°C), and stoichiometric ratios (1:1 to 1:3). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation under reduced pressure .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm amine and pyridyl proton environments (e.g., δ 8.4–8.6 ppm for pyridine protons, δ 2.8–3.2 ppm for methylene adjacent to amine). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₉H₁₄N₂, theoretical [M+H]⁺ = 151.1235). Purity ≥95% can be confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). For trace impurities, employ GC-MS with a DB-5 column .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Follow GHS precautionary codes :

  • P201/P202 : Obtain safety guidelines before use; ensure all team members review SDS.
  • P302+P352 : In case of skin contact, wash immediately with soap/water.
  • P311 : Contact poison control if ingested.
    Use fume hoods for synthesis/purification, and store in amber vials under nitrogen at 4°C to prevent amine oxidation. Conduct risk assessments for spill management and disposal per local regulations .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms for this compound synthesis?

Methodological Answer: Contradictory kinetic data (e.g., rate vs. temperature anomalies) can be addressed via density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level). Simulate intermediates and transition states to identify rate-limiting steps. For example, conflicting reports on reductive amination efficiency may stem from solvent polarity effects on imine formation—model solvation energies using COSMO-RS . Validate predictions via in situ FTIR to track intermediate stability .

Q. What strategies optimize enantioselective synthesis of chiral derivatives of this compound?

Methodological Answer: Employ chiral catalysts (e.g., Ru-BINAP complexes for asymmetric hydrogenation) or enzyme-mediated resolution (e.g., lipases in kinetic resolution). Use Horeau’s method or chiral HPLC (Chiralpak IA column) to determine enantiomeric excess (ee). For industrial scalability, test continuous-flow reactors with immobilized catalysts to enhance stereocontrol and reduce waste .

Q. How can bioactivity studies on this compound be designed to assess its pharmacological potential?

Methodological Answer: Screen for acetylcholinesterase inhibition (Ellman’s assay) or GPCR modulation (cAMP/calcium flux assays). For cytotoxicity, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Pair with molecular docking (AutoDock Vina) to predict binding affinities at targets like serotonin receptors. Validate hits via SPR (surface plasmon resonance) for kinetic binding analysis .

Q. What advanced separation techniques improve the scalability of this compound purification?

Methodological Answer: Replace traditional column chromatography with simulated moving bed (SMB) chromatography for continuous separation. For heat-sensitive batches, use membrane distillation (PTFE membranes, 0.2 µm pore size). For enantiomer separation, explore electrodriven methods (capillary electrophoresis with sulfated β-cyclodextrin additives) .

Data Contradiction Resolution

Q. How to address discrepancies in reported NMR shifts for this compound?

Methodological Answer: Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH (amine protonation). Re-run spectra under standardized conditions (25°C, 400 MHz, CDCl₃) and reference against ERETIC2 for quantitative analysis. Cross-validate with 2D NMR (HSQC, HMBC) to resolve overlapping signals. Compare with computational predictions (e.g., ACD/Labs NMR DB) .

Q. Why do catalytic systems for this compound’s synthesis show variable efficiency across studies?

Methodological Answer: Catalyst deactivation (e.g., Pd leaching in hydrogenation) or ligand degradation (e.g., BINAP oxidation) may cause variability. Conduct XPS or ICP-OES to monitor metal loss. Use Arrhenius plots to compare activation energies across studies. Pre-treat catalysts with H₂O₂ to passivate surface oxides and standardize activity .

Analytical and Computational Tools

Q. Which in silico models predict the environmental impact of this compound?

Methodological Answer: Use ECOSAR to estimate aquatic toxicity (LC₅₀ for fish/daphnia) and EPI Suite for biodegradability (BIOWIN models). For photodegradation, simulate UV-Vis spectra (TD-DFT) and half-lives via OPERA ’s QSAR modules. Validate with HPLC-MS/MS to detect transformation products in simulated sunlight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.